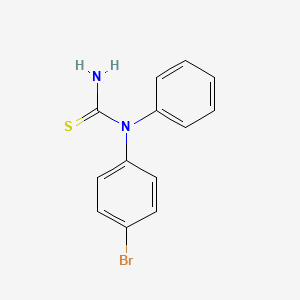

Thiourea, N-(4-bromophenyl)-N'-phenyl-

Description

Overview of Thiourea (B124793) Derivatives in Organic Chemistry

Thioureas are structurally analogous to ureas, with the oxygen atom replaced by a sulfur atom, a substitution that imparts distinct chemical properties and reactivity. This class of compounds is widely utilized in organic synthesis, serving as intermediates for the preparation of a diverse array of heterocyclic compounds. nih.govnih.gov The thiourea moiety can act as a versatile building block due to the presence of both nucleophilic sulfur and nitrogen atoms, which allows for various chemical transformations. researchgate.net The ability of thioureas to form stable complexes with a wide range of metal ions has also been extensively explored in coordination chemistry. rsc.orghilarispublisher.com

Importance of N,N'-Disubstituted Aryl Thioureas in Contemporary Research

Within the broader family of thiourea derivatives, N,N'-disubstituted aryl thioureas have emerged as a particularly important subclass. These compounds, where two aryl groups are attached to the nitrogen atoms of the thiourea core, exhibit a wide spectrum of biological activities. Researchers have extensively investigated their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netontosight.ainih.gov The specific nature and substitution pattern of the aryl rings can significantly influence the biological efficacy and target specificity of these molecules. rsc.org Furthermore, their unique structural features, including the capacity for strong hydrogen bonding, have led to their use as organocatalysts and chemosensors in various chemical applications. nih.gov

Specific Focus on Thiourea, N-(4-bromophenyl)-N'-phenyl- within the Thiourea Class

This article will focus specifically on the chemical compound Thiourea, N-(4-bromophenyl)-N'-phenyl-. This particular molecule is an asymmetrical N,N'-disubstituted aryl thiourea, featuring a phenyl group on one nitrogen atom and a 4-bromophenyl group on the other. The introduction of a bromine atom at the para position of one of the phenyl rings is expected to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. A comprehensive examination of this compound will provide valuable insights into the structure-property relationships within this important class of thiourea derivatives.

Structure

3D Structure

Properties

CAS No. |

32062-69-4 |

|---|---|

Molecular Formula |

C13H11BrN2S |

Molecular Weight |

307.21 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |

InChI Key |

KJHGRSFROPLPID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |

solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N,N'-Diarylthioureas

Traditional methods for synthesizing N,N'-diarylthioureas have been well-documented and are foundational in organic chemistry. These routes typically involve the formation of a thiocarbonyl group and its subsequent reaction with amine nucleophiles.

Reaction of Isothiocyanates with Amines

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. This reaction is valued for its high yields and the broad availability of starting materials. For the specific synthesis of N-(4-bromophenyl)-N'-phenylthiourea, two equivalent pathways are possible:

Pathway A: The reaction of phenyl isothiocyanate with 4-bromoaniline.

Pathway B: The reaction of 4-bromophenyl isothiocyanate with aniline.

In both pathways, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This addition reaction is typically efficient and proceeds under mild conditions, often at room temperature in an inert organic solvent.

| Reactant 1 | Reactant 2 | Product |

| Phenyl isothiocyanate | 4-Bromoaniline | N-(4-bromophenyl)-N'-phenylthiourea |

| 4-Bromophenyl isothiocyanate | Aniline | N-(4-bromophenyl)-N'-phenylthiourea |

Utilization of Carbon Disulfide in Thiourea (B124793) Synthesis

This multi-step, one-pot process provides a convenient route to N,N'-diarylthioureas directly from amines and carbon disulfide.

Application of Other C=S Bond Containing Reagents

Beyond isothiocyanates and carbon disulfide, other reagents containing a C=S bond can be used to synthesize thioureas. Thiophosgene (CSCl₂), for instance, is a highly reactive electrophile that can react with amines to form isothiocyanates, which can then be converted to thioureas. Another example is the use of thiocarbonyl diimidazole. This reagent can convert an amine into its corresponding isothiocyanate, which is then reacted with a second amine to produce the desired thiourea derivative. nih.gov These reagents offer alternative pathways, although their use may be limited by factors such as toxicity and stability.

Advanced Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient processes. These approaches aim to reduce reaction times, minimize solvent use, and simplify purification procedures.

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, has emerged as a powerful, solvent-free alternative for organic synthesis. The synthesis of N,N'-diarylthioureas is particularly well-suited to this technique. nih.gov

The direct coupling of an aryl isothiocyanate with an aromatic amine can be achieved in minutes with high to quantitative yields by ball milling. nih.gov This "click-type" reactivity under mechanochemical conditions is highly efficient. For example, mixing an aryl isothiocyanate and an aromatic primary amine in an agate mortar or a ball mill can lead to the formation of the N,N'-disubstituted thiourea product rapidly, often without the need for any bulk solvent. nih.gov This method has been shown to be effective even with sterically hindered amines. nih.gov

Furthermore, the carbon disulfide-based synthesis can also be adapted to mechanochemical conditions. The reaction of an amine with carbon disulfide can be performed via ball milling to generate the thiourea product, demonstrating the versatility of this solvent-free approach. nih.gov

| Technique | Reactants | Conditions | Key Advantage |

| Ball Milling | Aryl Isothiocyanate + Aromatic Amine | 10-45 minutes, solvent-free | Rapid reaction, high yields, environmentally friendly nih.gov |

| Manual Grinding | Aryl Isothiocyanate + Aromatic Amine | Minutes, solvent-free | Simple, avoids bulk solvents nih.gov |

| Ball Milling | Amine + Carbon Disulfide | Solvent-free | Direct synthesis from CS₂ without bulk solvents nih.gov |

Phase-Transfer Catalysis in Thiourea Synthesis

Phase-transfer catalysis (PTC) is an effective technique for facilitating reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). This methodology has been successfully applied to the synthesis of various thiourea derivatives, offering mild reaction conditions and often leading to good or excellent yields. tandfonline.com

In a typical solid-liquid PTC system for thiourea synthesis, a salt such as ammonium (B1175870) thiocyanate (B1210189) is reacted with an acyl chloride in an organic solvent. A phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG-400 or PEG-600), transports the thiocyanate anion from the solid phase into the organic phase. tandfonline.comtandfonline.com Here, it reacts to form an in-situ generated acyl isothiocyanate, which then readily reacts with an amine present in the solution to form the target N-acyl-N'-arylthiourea. tandfonline.com This one-pot procedure is convenient and benefits from the use of inexpensive and non-toxic catalysts like PEG. tandfonline.com While often applied to N-acyl thioureas, the principle demonstrates the utility of PTC in promoting the fundamental reaction steps required for forming the thiourea linkage. tandfonline.comtandfonline.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of N,N'-diarylthioureas, including N-(4-bromophenyl)-N'-phenylthiourea, aims to reduce the environmental impact of chemical processes. Key strategies involve the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods.

Several studies have highlighted the use of water as a green solvent for the synthesis of thiourea derivatives. For instance, an efficient method for synthesizing both symmetrical and unsymmetrical substituted thioureas has been developed using simple condensation reactions in an aqueous medium. ijcrt.org This approach avoids the use of volatile and often toxic organic solvents. Another green approach involves microwave-assisted synthesis. A rapid and efficient microwave-assisted method for preparing diaryl thiourea compounds has been reported, offering excellent yields in significantly reduced reaction times (1.5-4.5 minutes) under solvent-free conditions. ijcrt.org This method is not only economically advantageous but also minimizes pollution. ijcrt.org

The following table summarizes various green synthetic approaches for thiourea derivatives:

| Green Approach | Reaction Conditions | Advantages |

| Aqueous Medium | Simple condensation of amines and carbon disulfide in water. ijcrt.org | Environmentally benign, avoids volatile organic solvents. |

| Microwave-Assisted Synthesis | Solvent-free reaction of anilines and ammonium thiocyanate. ijcrt.org | Rapid reaction times, high yields, energy efficient, pollution prevention. |

These examples, while not exclusively detailing the synthesis of N-(4-bromophenyl)-N'-phenylthiourea, establish a strong precedent for the application of these green methodologies to its preparation.

Regioselectivity and Stereoselectivity in Thiourea Formation

The synthesis of unsymmetrical N,N'-diarylthioureas like N-(4-bromophenyl)-N'-phenylthiourea from two different amines and a thiocarbonyl source inherently involves questions of regioselectivity. The primary method for synthesizing such compounds is the reaction of an isothiocyanate with an amine. In this case, either 4-bromophenyl isothiocyanate can react with aniline, or phenyl isothiocyanate can react with 4-bromoaniline. The choice of reactants directly determines the final structure, thus controlling the regiochemistry.

The regioselectivity of addition reactions involving unsymmetrical thioureas has been studied in other contexts, for example, in their reaction with maleic acid derivatives. rsc.org The outcome of these reactions was found to be dependent on steric factors, solvent polarity, and the nature of the other reactant. rsc.org While this does not directly pertain to the formation of the thiourea itself, it underscores the importance of the substitution pattern on the nitrogen atoms in directing subsequent reactions.

Stereoselectivity becomes a relevant consideration when chiral centers are present in the molecule. The parent compound, N-(4-bromophenyl)-N'-phenylthiourea, is achiral. However, the introduction of chiral substituents, either on the phenyl rings or as additional groups on the nitrogen atoms, can lead to stereoisomers. The synthesis of chiral thioureas is a significant area of research, particularly due to their application as organocatalysts. nih.gov

The primary route to chiral thioureas involves the reaction of a chiral amine with an isothiocyanate. nih.gov More advanced strategies include the N-H-C(sp2) atroposelective C-H amination to construct axially chiral thioureas. Additionally, N-heterocyclic carbene (NHC)-catalyzed desymmetrizative amidation of axially prochiral biaryl dialdehydes has been developed to synthesize axially chiral thioureas with high enantioselectivity. rsc.orgchemrxiv.orgchemrxiv.org These methods, while not directly applied to the parent N-(4-bromophenyl)-N'-phenylthiourea, are crucial for the synthesis of its potentially stereoisomeric derivatives.

Synthetic Routes for Derivatives of Thiourea, N-(4-bromophenyl)-N'-phenyl-

The synthesis of derivatives of N-(4-bromophenyl)-N'-phenylthiourea can be approached in two main ways: by using substituted starting materials in the initial thiourea synthesis or by post-synthetic modification of the parent compound.

The most straightforward method to obtain derivatives is to start with appropriately substituted anilines or phenyl isothiocyanates. For instance, a variety of N-phenylthiourea derivatives can be synthesized by reacting substituted anilines with phenyl isothiocyanate. google.com A Russian patent describes a general method for the synthesis of N-phenylthiourea derivatives by reacting an isothiocyanate with an amine in an anhydrous inert organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297). google.com

Post-synthetic modification offers a versatile platform for creating a library of derivatives from a common intermediate. For example, the bromine atom on the phenyl ring of N-(4-bromophenyl)-N'-phenylthiourea serves as a functional handle for various cross-coupling reactions. The Suzuki cross-coupling reaction, for instance, can be employed to introduce a wide range of aryl or heteroaryl groups at the 4-position of the bromophenyl ring. researchgate.net This has been demonstrated in the synthesis of various imine derivatives from a related N-(4-bromophenyl) starting material. researchgate.net

Furthermore, the core thiourea moiety can be used as a building block for the synthesis of more complex heterocyclic systems. For example, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910) has been used as a precursor to synthesize pyrazole, thiazole (B1198619), and pyran-containing compounds. tandfonline.com Similar strategies could be envisioned starting from an appropriately functionalized N-(4-bromophenyl)-N'-phenylthiourea. The reaction of N-phenylthiourea with methyl 4-bromocrotonate also leads to the formation of thiazole derivatives. researchgate.net

The following table outlines some potential synthetic routes to derivatives:

| Derivative Type | Synthetic Approach | Key Reagents/Reactions |

| Ring-Substituted Derivatives | Direct synthesis from substituted anilines/isothiocyanates. | Substituted anilines, phenyl isothiocyanate (or vice versa). google.com |

| Aryl/Heteroaryl Derivatives | Post-synthetic modification via cross-coupling. | Suzuki coupling with aryl/heteroaryl boronic acids, Pd catalyst. researchgate.net |

| Heterocyclic Derivatives | Cyclization reactions involving the thiourea moiety. | Reaction with bifunctional reagents (e.g., α-haloketones, enaminones). tandfonline.comresearchgate.net |

These synthetic strategies provide a toolbox for the generation of a diverse range of derivatives of N-(4-bromophenyl)-N'-phenylthiourea, enabling the exploration of their chemical and biological properties.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

Specific, experimentally verified FTIR data for N-(4-bromophenyl)-N'-phenylthiourea, including assignments for key vibrational modes such as N-H stretching, C=S stretching, and aromatic C-H bending, were not found in the available literature.

A dedicated FT-Raman spectrum and corresponding vibrational assignments for N-(4-bromophenyl)-N'-phenylthiourea could not be located in the searched scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the aromatic and amine protons of N-(4-bromophenyl)-N'-phenylthiourea, are not available in the reviewed literature.

Authoritative ¹³C NMR data detailing the chemical shifts for the thiocarbonyl carbon, as well as the aromatic carbons of both the 4-bromophenyl and phenyl rings of N-(4-bromophenyl)-N'-phenylthiourea, were not found.

No published studies detailing the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of N-(4-bromophenyl)-N'-phenylthiourea were identified.

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Comprehensive Density Functional Theory (DFT) studies specifically detailing the properties of N-(4-bromophenyl)-N'-phenyl-thiourea are not present in the available literature. Consequently, the following subsections, which rely on such data, cannot be elaborated upon.

Optimized Molecular Geometries and Conformational Analysis

No published data on the optimized molecular bond lengths, bond angles, dihedral angles, or conformational analysis of N-(4-bromophenyl)-N'-phenyl-thiourea were found.

Vibrational Frequency Analysis and Comparison with Experimental Data

Information regarding the theoretical vibrational frequencies calculated via DFT and their comparison with experimental FT-IR or Raman spectral data for N-(4-bromophenyl)-N'-phenyl-thiourea is unavailable.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for N-(4-bromophenyl)-N'-phenyl-thiourea have not been reported.

Global Chemical Reactivity Parameters (Ionization Potential, Electron Affinity, Hardness, Softness)

Calculated global chemical reactivity parameters, such as ionization potential, electron affinity, chemical hardness, and softness, derived from the HOMO-LUMO energies for N-(4-bromophenyl)-N'-phenyl-thiourea are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps that would illustrate the electron density distribution and reactive sites of the N-(4-bromophenyl)-N'-phenyl-thiourea molecule.

Thermodynamic Properties Prediction

Predicted thermodynamic properties (such as standard enthalpy, entropy, and Gibbs free energy) for N-(4-bromophenyl)-N'-phenyl-thiourea, calculated using DFT methods, were not found in the available scientific literature.

Molecular Dynamics (MD) Simulations

Information regarding molecular dynamics (MD) simulations specifically for the compound Thiourea (B124793), N-(4-bromophenyl)-N'-phenyl- is not available in the reviewed scientific literature. While MD simulations are frequently employed to study the dynamic behavior and interaction of other thiourea derivatives with biological systems, dedicated studies on the material properties of this specific compound using this method have not been reported.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into how molecules are packed in the solid state. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density.

For thiourea derivatives, Hirshfeld analysis reveals the significance of various non-covalent interactions, including hydrogen bonding and van der Waals forces, in stabilizing the crystal structure mdpi.com. The analysis generates a three-dimensional surface around a molecule, which can be color-mapped to highlight different properties, such as the normalized contact distance (dnorm). On a dnorm map, red spots indicate close intermolecular contacts, which are often associated with hydrogen bonds mersin.edu.tr.

The primary interactions governing the crystal packing in such thiourea derivatives are typically N–H···S hydrogen bonds, which often lead to the formation of dimeric structures mersin.edu.trnih.gov. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for the Structurally Similar Compound N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide researchgate.net

| Intermolecular Contact | Contribution (%) |

| H···H | 19.7 |

| C···H/H···C | 14.8 |

| Br···H/H···Br | 12.4 |

| S···H/H···S | Not specified |

| Other Contacts | 53.1 |

Note: Data is for a structurally related compound and serves as an illustrative example.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemical methods, particularly Density Functional Theory (DFT), have become essential tools for predicting the NLO properties of novel organic compounds and understanding their structure-property relationships nih.gov.

The investigation of thiourea derivatives has shown that their molecular structure, featuring donor and acceptor groups linked by a π-conjugated system, makes them promising candidates for NLO materials. Theoretical calculations are used to determine key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first (β) and third-order (γ) hyperpolarizabilities.

While specific predicted NLO values for N-(4-bromophenyl)-N'-phenyl-thiourea are not available, studies on analogous acyl thiourea and aryl-thiourea derivatives demonstrate the utility of these predictions. For example, DFT calculations on unsymmetrical acyl thiourea derivatives have been used to compute their third-order NLO polarizability (γ) nih.gov. These studies often employ specific functionals, such as M06-2X, as more common functionals like B3LYP can overestimate higher-order polarizabilities nih.gov. A study on chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, where X was Br, performed semi-empirical classical model calculations of their electro-optic effects, which are related to second-order NLO properties nih.gov. The results indicated that the bromo-substituted compound possessed a smaller effect compared to a nitro-substituted analogue, highlighting the critical role of substituent electronic effects on NLO response nih.gov.

The magnitude of the calculated hyperpolarizability values indicates the potential of a compound as an efficient NLO material. For context, these values are often compared to standard reference materials like urea (B33335).

Table 2: Representative Theoretically Predicted Third-Order NLO Polarizability (γ) for Acyl Thiourea Derivatives nih.gov

| Compound | Method | Average Static γ (esu) |

| BTCC | M06-2X/6-311++G(d,p) | 27.30 × 10-36 |

| MBTB | M06-2X/6-311++G(d,p) | 102.91 × 10-36 |

Note: The data presented is for analogous acyl thiourea compounds (BTCC and MBTB) to illustrate the typical range of predicted NLO properties for this class of molecules.

Coordination Chemistry and Metal Complexation

Thiourea (B124793), N-(4-bromophenyl)-N'-phenyl- as a Ligand

Thiourea and its derivatives are recognized as highly adaptable ligands in the formation of metal complexes. researchgate.net The N-(4-bromophenyl)-N'-phenylthiourea molecule possesses soft (sulfur) and hard (nitrogen) donor sites, allowing it to coordinate with a variety of metal ions. researchgate.net The electronic properties of the thiourea core are modulated by the presence of the phenyl and 4-bromophenyl substituents. These aromatic groups influence the electron density on the donor atoms, thereby affecting the strength and nature of the metal-ligand bond. The ligand's flexibility allows it to adopt different conformations to accommodate the geometric preferences of various metal centers, leading to complexes with diverse stereochemistries.

Synthesis of Metal Complexes with Thiourea Derivatives

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands is typically straightforward. A common method involves the direct reaction of the thiourea derivative with a metal salt in a suitable solvent. materialsciencejournal.org

General Synthetic Procedure:

The thiourea ligand, N-(4-bromophenyl)-N'-phenylthiourea, is dissolved in a solvent such as methanol, ethanol, or acetone. materialsciencejournal.org

A solution of the corresponding metal salt (e.g., chlorides, nitrates, or perchlorates) in the same or a miscible solvent is added to the ligand solution, typically in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org

The reaction mixture is stirred at room temperature for a period ranging from one to several hours. materialsciencejournal.org

The resulting metal complex, which often precipitates from the solution, is then isolated by filtration. materialsciencejournal.org

The solid product is washed with the solvent and water to remove any unreacted starting materials and subsequently dried under vacuum. materialsciencejournal.org

This methodology has been successfully applied to synthesize a variety of transition metal complexes. researchgate.netmaterialsciencejournal.org

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, Mass Spectrometry)

The coordination of N-(4-bromophenyl)-N'-phenylthiourea to a metal ion induces significant changes in its spectroscopic properties, which can be monitored to elucidate the structure of the resulting complex. rsc.orgmdpi.com

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for determining the ligand's coordination mode. The key vibrational bands of the thiourea moiety, ν(N-H), ν(C-N), and ν(C=S), are particularly informative.

ν(C=S) band: A shift of the C=S stretching frequency to a lower wavenumber (typically by 11-42 cm⁻¹) upon complexation is a strong indicator of coordination through the sulfur atom. mdpi.commdpi.com This shift is due to the weakening of the C=S double bond as electron density is donated to the metal center.

ν(N-H) band: Changes in the position of the N-H stretching frequency can indicate the involvement of the nitrogen atom in coordination. In some cases, this band shifts or disappears upon deprotonation and chelation. mdpi.com

ν(C-N) band: An increase in the frequency of the C-N stretching vibration suggests an increase in the C-N bond order, which often occurs during bidentate (S,N) chelation. mdpi.com

| Compound Type | ν(N-H) | ν(C-N) | ν(C=S) | Reference |

|---|---|---|---|---|

| Free Thiourea Ligand | ~3176 | 1269–1303 | ~707 | mdpi.com |

| Metal Complex (S-Coordinated) | 3174–3336 | Shifts to higher frequency | Shifts to lower frequency (by 11-42 cm⁻¹) | mdpi.com |

Electronic (UV-Vis) Spectroscopy The electronic spectra of thiourea complexes provide insights into the electronic transitions and coordination geometry.

Ligand-based Transitions: The free ligand typically exhibits intense absorption bands in the UV region (around 250 nm), corresponding to π-π* transitions within the aromatic rings. mdpi.com

Charge Transfer Bands: Upon complexation, new bands often appear at longer wavelengths (400-420 nm). These are generally assigned to ligand-to-metal charge transfer (LMCT) transitions, such as from the sulfur p-orbitals to the d-orbitals of the metal (S→M). mdpi.com

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak, broad absorption bands may be observed in the visible or near-infrared (700-1400 nm) region. These bands correspond to d-d electronic transitions, and their position and intensity are characteristic of the coordination geometry around the metal ion (e.g., tetrahedral vs. square planar). mdpi.comdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. The chemical shift of the N-H protons is particularly sensitive to the coordination environment. A significant downfield shift or the disappearance of the N-H resonance upon complexation can indicate deprotonation and coordination of the nitrogen atom. nih.gov

Mass Spectrometry Mass spectrometry is employed to determine the molecular weight of the complexes and to confirm their stoichiometry (metal-to-ligand ratio). rsc.org

X-ray Crystallography of Metal Complexes and Coordination Modes

Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of metal complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgnih.gov Studies on complexes with related N,N'-substituted thioureas have revealed a variety of coordination numbers and geometries, such as distorted tetrahedral, trigonal planar, and square planar. rsc.orgnih.gov

N-(4-bromophenyl)-N'-phenylthiourea can coordinate to metal ions in at least two primary modes:

Monodentate (κ¹-S): The ligand can act as a neutral, monodentate ligand, binding to the metal center exclusively through its soft sulfur atom. This mode is common, particularly with soft metal ions. mdpi.com

Bidentate (κ²-S,N): Following the deprotonation of one of the amide (N-H) protons, the ligand can act as a monoanionic, bidentate chelating agent. In this mode, it coordinates to the metal ion through both the sulfur atom and the deprotonated nitrogen atom, forming a stable four-membered chelate ring. mdpi.commdpi.com

For the specific ligand N-(4-bromophenyl)-N'-phenylthiourea, coordination is dominated by the sulfur and nitrogen atoms of the thiourea core. The molecule lacks other classical strong donor atoms. However, in more complex thiourea derivatives that feature additional functional groups on the aryl rings (e.g., methoxy (B1213986) or hydroxyl groups), the oxygen atoms from these groups can also participate in coordination, leading to higher denticity and potentially forming polynuclear structures. researchgate.netresearchgate.net

Electronic Properties of Metal Complexes

The coordination of N-(4-bromophenyl)-N'-phenylthiourea to a metal center significantly alters the electronic properties of the ligand. The formation of coordinate bonds affects the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The appearance of new LMCT bands in the electronic spectrum is direct evidence of this electronic perturbation. mdpi.com The geometry of the complex plays a crucial role in determining its electronic structure; for instance, square planar and tetrahedral geometries for a d⁸ metal like Ni(II) will result in different d-orbital splitting patterns and, consequently, different electronic and magnetic properties. rsc.orgnih.gov Theoretical calculations on related systems have shown that complexation can tune the HOMO-LUMO energy gap, which influences the reactivity and potential applications of the material. researchgate.net

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding in Thiourea (B124793) Systems

Hydrogen bonding is a defining feature of the chemistry of N-(4-bromophenyl)-N'-phenylthiourea and related derivatives. The two N-H groups of the thiourea moiety act as effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor.

Anion Recognition and Binding Studies

The acidic nature of the N-H protons in the thiourea group makes N-(4-bromophenyl)-N'-phenylthiourea and similar compounds excellent candidates for anion receptors. The electron-withdrawing nature of the phenyl and 4-bromophenyl groups enhances the acidity of these protons, thereby strengthening their interaction with anions. The primary mechanism of recognition is the formation of hydrogen bonds between the N-H donors of the thiourea and the anionic guest.

Thiourea-based receptors have demonstrated a strong affinity for a variety of anions, with binding strength often correlating with the basicity of the anion. nih.gov

Studies on various thiourea-based receptors have consistently shown selective recognition for highly basic and geometrically compatible anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govrsc.org

Fluoride: As a small and highly basic anion, fluoride is a strong hydrogen bond acceptor and often exhibits the highest binding affinity among halides. nih.gov

Acetate: The carboxylate group of the acetate ion is an excellent hydrogen bond acceptor, leading to strong binding with thiourea receptors. Research on related chromoionophores has shown that the binding constant for acetate is often higher than for other anions like dihydrogen phosphate and chloride. rsc.org

Dihydrogen Phosphate: This tetrahedral oxoanion can form multiple hydrogen bonds, resulting in strong and selective binding. In studies involving thiourea-functionalized molecular clefts, dihydrogen phosphate showed the highest affinity among the tested oxoanions. nih.gov

The typical selectivity order observed for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, it is often H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. nih.gov

The interaction between a thiourea receptor and an anion can occur through two primary mechanisms:

Hydrogen Bonding: The most common interaction involves the formation of a host-guest complex stabilized by N-H···anion hydrogen bonds. This interaction is typical for less basic anions or in solvents that can moderate the anion's basicity. The thiourea N-H protons bind to the anion, resulting in a stable complex. nih.gov

Deprotonation: In the presence of highly basic anions, such as fluoride or acetate, and typically in aprotic solvents like DMSO, the interaction can proceed beyond simple hydrogen bonding to the complete removal of a proton from the acidic N-H group. rsc.org This proton transfer event, or deprotonation, results in the formation of a thiourea anion and leads to dramatic changes in the electronic properties of the molecule, often causing a distinct color change. rsc.orgresearchgate.net This phenomenon is particularly useful for the design of colorimetric anion sensors.

The binding of anions to thiourea receptors can be monitored and quantified using several spectroscopic techniques.

UV-Vis Spectroscopy: Anion binding often perturbs the electronic structure of the thiourea receptor, leading to observable changes in its UV-Vis absorption spectrum. Upon the addition of an anion, changes such as a decrease (hypochromic shift) or increase (hyperchromic shift) in absorbance, along with a shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, can be observed. nih.gov The appearance of a new absorption band, often in the visible region, is a strong indicator of deprotonation and the formation of an internal charge transfer (ICT) state. researchgate.net By performing a UV-Vis titration, where the concentration of the anion is gradually increased, the binding constant (K) for the host-guest complex can be calculated. nih.gov

Fluorescence Spectroscopy: For thiourea receptors appended with a fluorophore, anion binding can modulate the fluorescence emission. Titration experiments can reveal changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength, which can be used to determine binding affinities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying anion binding in solution. The most direct evidence for hydrogen bonding comes from monitoring the chemical shifts of the thiourea N-H protons. Upon addition of an anion, these proton signals typically experience a significant downfield shift due to the deshielding effect of the hydrogen bond formation. researchgate.net In cases of deprotonation, the N-H signal may broaden and eventually disappear. By titrating the receptor with the anion and tracking these changes, it is possible to determine the stoichiometry and binding constant of the interaction.

| Anion | Typical Binding Affinity Trend | Primary Interaction Mechanism | Spectroscopic Signature (¹H NMR) | Spectroscopic Signature (UV-Vis) |

|---|---|---|---|---|

| Fluoride (F⁻) | Very High | H-Bonding / Deprotonation | Large downfield shift or signal disappearance | Significant spectral shift, often new band |

| Acetate (CH₃COO⁻) | High | H-Bonding / Deprotonation | Large downfield shift or signal disappearance | Significant spectral shift, often new band |

| Dihydrogen Phosphate (H₂PO₄⁻) | High | H-Bonding | Significant downfield shift | Spectral shift (e.g., hypochromic) |

| Chloride (Cl⁻) | Moderate | H-Bonding | Moderate downfield shift | Minor spectral shift |

| Bromide (Br⁻) | Low | H-Bonding | Small downfield shift | Negligible to minor shift |

Host-Guest Interactions and Self-Assembly

Beyond the recognition of small anions, the principles of hydrogen bonding drive the host-guest chemistry and self-assembly of N-(4-bromophenyl)-N'-phenylthiourea. The molecule can act as a "host" for anionic "guests," forming well-defined supramolecular complexes. nih.gov

Furthermore, the molecule can engage in self-recognition to form ordered assemblies. As observed in the crystal structures of analogous compounds, intermolecular N-H···S hydrogen bonds are a dominant motif, leading to the self-assembly of molecules into dimers or extended chains. nih.govnih.gov This ability to form predictable, ordered structures through non-covalent interactions is a cornerstone of crystal engineering and the development of new materials with specific structural and functional properties.

Mechanistic Studies of Biological Interactions in Vitro & Non Clinical Focus

Investigation of Structure-Activity Relationships in Thiourea (B124793) Derivatives

The biological activity of thiourea derivatives is significantly influenced by the nature and position of substituents on their phenyl rings. The presence of a bromine atom on one of the phenyl rings, as in N-(4-bromophenyl)-N'-phenylthiourea, is a key structural feature that contributes to its potential biological effects. jppres.com

Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can modulate the cytotoxic and anticancer activities of N-benzoyl-N'-phenylthiourea derivatives. For instance, the addition of chloro groups at various positions on the benzoyl ring was found to enhance cytotoxic activity against MCF-7 breast cancer cells. This suggests that electronic and steric effects of the substituents play a crucial role in the biological activity of these compounds. pharmacophorejournal.com Specifically, the presence of electron-withdrawing groups can influence the molecule's interaction with biological targets. pharmacophorejournal.com

In Vitro Enzyme Inhibition Studies

Thiourea and its derivatives are known to interact with various enzymes, often leading to their inhibition. Phenylthiourea (B91264) (PTU), a closely related compound, is a well-documented inhibitor of phenoloxidase, a key enzyme in melanization. nih.govresearchgate.net Studies have shown that PTU acts as a competitive inhibitor of the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase, with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.govresearchgate.net This inhibitory action is believed to result from the interaction of the thiourea group with copper ions at the active site of the enzyme. researchgate.net

In addition to phenoloxidase, other enzymes are also targeted by thiourea derivatives. For example, certain bis-acyl-thiourea derivatives have been shown to be potent inhibitors of the urease enzyme, with IC50 values in the low micromolar range. nih.gov The ability of the thiourea scaffold to coordinate with metal ions in enzyme active sites is a recurring theme in its mechanism of action. While direct enzyme inhibition studies on N-(4-bromophenyl)-N'-phenylthiourea are not extensively detailed in the provided search results, the known activity of related compounds suggests that it may also exhibit inhibitory effects on various metalloenzymes.

Molecular Docking and Simulation Studies with Biological Targets

To elucidate the potential mechanisms of action at a molecular level, computational studies have been employed. Molecular docking simulations have been used to predict the binding affinity and interaction patterns of thiourea derivatives with various biological targets. For instance, docking studies with N-benzoyl-N'-phenylthiourea derivatives against the Epidermal Growth Factor Receptor (EGFR) have been performed to rationalize their anticancer activity. nih.gov These studies help in understanding how these molecules fit into the binding pockets of target proteins and which functional groups are critical for binding.

In the context of antibacterial activity, molecular docking has been used to investigate the interaction of thiourea derivatives with bacterial enzymes such as DNA gyrase B and enoyl-acyl carrier protein reductase (FabI). mdpi.com Favorable docking scores from these studies suggest a potential mechanism of action involving the inhibition of bacterial DNA replication and fatty acid synthesis. mdpi.com Similarly, for 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking studies have shown good docking scores within the binding pockets of microbial protein targets.

Modulation of Biochemical Pathways (in vitro)

The biological effects of thiourea derivatives extend to the modulation of intracellular signaling pathways. In vitro studies have shown that these compounds can influence pathways related to inflammation and oxidative stress. For example, some thiourea derivatives have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Furthermore, the activation of the Nrf2-Keap1-ARE signaling pathway is a crucial mechanism for cellular defense against oxidative stress. Some compounds are known to exert their antioxidant effects by modulating this pathway, leading to the expression of cytoprotective genes. While direct evidence for N-(4-bromophenyl)-N'-phenylthiourea is limited, the known antioxidant properties of related compounds suggest a potential role in modulating such protective pathways.

Studies on substituted thiourea derivatives have also indicated their ability to induce apoptosis in cancer cells and reduce the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6). This suggests that these compounds can interfere with key signaling events that control cell survival and inflammation.

Antituberculosis Activity in Thiourea Complexes (in vitro)

Thiourea derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. Several studies have reported the in vitro activity of thiourea derivatives and their metal complexes against Mycobacterium tuberculosis. For instance, certain isonicotinyl hydrazones containing a phenylthiourea moiety have demonstrated potent activity against both sensitive and isoniazid-resistant strains of M. tuberculosis.

One of the most active compounds in a particular study, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, exhibited a minimum inhibitory concentration (MIC) of 0.49 µM against M. tuberculosis H37Rv. Copper (II) complexes of halogenated diarylthiourea derivatives have also shown significant antimycobacterial activity, being 2-16 times more potent than some current tuberculosis drugs against multidrug-resistant strains. The synergistic interaction of these complexes with existing antitubercular drugs like rifampicin (B610482) has also been observed.

Antibacterial Activity (in vitro)

The in vitro antibacterial activity of N-(4-bromophenyl)-N'-phenylthiourea and its derivatives has been investigated against a range of bacterial strains. While some N-acyl thiourea derivatives have shown relatively high minimum inhibitory concentration (MIC) values against planktonic bacteria, they have demonstrated better activity against bacterial biofilms. nih.govmdpi.com For example, certain derivatives exhibited anti-biofilm activity against E. coli ATCC 25922. nih.gov

In contrast, other studies have reported more promising antibacterial activity for different thiourea derivatives. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial activity comparable to the standard drug norfloxacin. The antibacterial efficacy of these compounds can be attributed to various factors, including their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. mdpi.com

Below is a table summarizing the in vitro antibacterial activity of some thiourea derivatives.

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBIC) | Reference |

| N-acyl thiourea derivatives | E. coli ATCC 25922 | MBIC: 625 µg/mL | nih.gov |

| N-acyl thiourea derivatives | S. aureus ATCC 25923, E. faecalis ATCC 29212, P. aeruginosa ATCC 27853 | MIC: 1250 to >5000 µg/mL | mdpi.com |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various bacteria | Comparable to norfloxacin |

Antioxidant and Anti-inflammatory Properties (in vitro)

Several in vitro assays have been employed to evaluate the antioxidant and anti-inflammatory properties of thiourea derivatives. The antioxidant capacity is often assessed using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov In one study, a specific N-acyl thiourea derivative demonstrated the highest antioxidant capacity, scavenging approximately 43% of DPPH radicals. nih.gov The antioxidant activity of N-phenylthiourea has been experimentally determined with an IC50 value of 4.82 x 10⁻⁴ M in a DPPH assay. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom from the N-H bonds.

The anti-inflammatory effects of thiourea derivatives have also been demonstrated in vitro. These compounds have been shown to possess anti-inflammatory properties, which may be linked to their antioxidant activity, as oxidative stress is closely associated with inflammation. For example, a derivative of thiosemicarbazone, which shares structural similarities with thiourea, was found to act on the early mediators of inflammation, such as histamine. mdpi.com

The table below presents a summary of the in vitro antioxidant and anti-inflammatory findings for some thiourea derivatives.

| Activity | Assay | Compound/Derivative | Result | Reference |

| Antioxidant | DPPH radical scavenging | N-acyl thiourea derivative (1d) | ~43% scavenging activity | nih.gov |

| Antioxidant | DPPH radical scavenging | N-phenylthiourea | IC50: 4.82 x 10⁻⁴ M | |

| Anti-inflammatory | Carrageenan-induced paw edema | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Reduced edema by 81.9-83.2% | mdpi.com |

| Anti-inflammatory | Compound 48/80-induced paw edema | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | 56.53% reduction in edema | mdpi.com |

Diverse Applications Excluding Clinical/safety

Organocatalysis in Organic Synthesis

Thiourea (B124793) derivatives are well-established as powerful organocatalysts, capable of activating substrates through hydrogen bonding. This has led to their widespread use in a variety of organic transformations.

Asymmetric Synthesis Applications

Chiral thioureas are particularly valued in asymmetric synthesis, where they can induce enantioselectivity in a range of reactions. However, specific studies detailing the application of N-(4-bromophenyl)-N'-phenylthiourea as a catalyst in asymmetric synthesis are not readily found in the current body of scientific literature.

Catalysis in Stereoselective Reactions

Similarly, while the thiourea moiety is a key feature in many catalysts designed for stereoselective reactions, research explicitly employing N-(4-bromophenyl)-N'-phenylthiourea for this purpose has not been identified in comprehensive searches of scientific databases.

Precursors for Heterocyclic Compound Synthesis

Thioureas are versatile building blocks in the synthesis of a wide array of heterocyclic compounds due to the reactive nature of the sulfur and nitrogen atoms. They can undergo cyclization reactions with various reagents to form rings of different sizes and functionalities. General synthetic routes often involve the reaction of thiourea and its derivatives with compounds containing multiple electrophilic sites. Despite this general utility, specific examples of N-(4-bromophenyl)-N'-phenylthiourea being used as a direct precursor for the synthesis of heterocyclic compounds are not prominently reported.

Materials Science Applications

The application of thiourea derivatives in materials science is a growing field, with uses ranging from the synthesis of nanomaterials to the development of novel polymers.

Precursors for Nanomaterials

N,N'-disubstituted thioureas have been utilized as precursors for the synthesis of metal sulfide (B99878) nanocrystals. However, literature specifically detailing the use of N-(4-bromophenyl)-N'-phenylthiourea as a precursor for nanomaterial synthesis is not currently available.

Epoxy Resin Curing Agents

Thiourea and its derivatives can act as curing agents for epoxy resins, influencing the final properties of the cured material. Phenyl bisthioureas, for instance, have been investigated as curing agents for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins. These studies indicate that the thiourea group can participate in the curing process. However, specific research on the use of N-(4-bromophenyl)-N'-phenylthiourea as an epoxy resin curing agent is not found in the reviewed literature.

Agricultural Chemistry Applications

Thiourea and its derivatives are recognized for their significant biological activities, which has led to their investigation for various agricultural uses, including as insecticides, herbicides, and plant growth regulators. acs.orgresearchgate.net The presence of nitrogen and sulfur in the thiourea backbone contributes to their effectiveness in these roles. walshmedicalmedia.com

Insecticidal Activity:

Research into N-aryl-N'-benzoylthioureas, a class of compounds structurally related to N-(4-bromophenyl)-N'-phenylthiourea, has demonstrated notable insecticidal properties. researchgate.net These compounds often act as insect growth regulators by inhibiting chitin (B13524) synthesis, a crucial component of the insect exoskeleton. acs.org A study on newly synthesized substituted N-aryl-N'-benzoylthioureas showed that some of these compounds exhibited significant insecticidal activity against the armyworm (Leucania separata Walker) at a concentration of 500 mg/L. researchgate.net While direct insecticidal data for N-(4-bromophenyl)-N'-phenylthiourea is not extensively documented in readily available literature, the activity of its analogs suggests potential for further investigation in this area.

Herbicidal Activity:

Certain thiourea derivatives have been investigated for their herbicidal properties. researchgate.net The mode of action often involves the inhibition of essential plant enzymes or disruption of growth processes. For instance, some urea (B33335) and thiourea derivatives have been found to affect seed germination and plant growth, indicating potential as herbicides. researchgate.net However, specific studies detailing the herbicidal efficacy of N-(4-bromophenyl)-N'-phenylthiourea are limited.

Plant Growth Regulation:

Thiourea itself is known to influence plant growth and development. It can be used to break seed and bud dormancy and enhance growth, particularly under stressful environmental conditions. walshmedicalmedia.comresearchgate.net When applied as a seed pretreatment, foliar spray, or medium supplement, thiourea has been shown to improve germination, gas exchange properties, and root growth. researchgate.netelsevierpure.com One study on a related compound, N-phenyl-N'-(2-nitrobenzoyl)thiourea, found that it exhibited high plant growth regulating activity at low concentrations, with excellent activity observed at 0.1 ppm. asianpubs.org This suggests that N-(4-bromophenyl)-N'-phenylthiourea could also possess plant growth regulatory properties, though specific research is needed to confirm this.

Table 1: Agricultural Applications of Thiourea Derivatives

| Application | Compound Class | Example of Finding |

| Insecticidal | N-aryl-N'-benzoylthioureas | Significant activity against armyworm at 500 mg/L. researchgate.net |

| Herbicidal | Thiourea derivatives | Can affect seed germination and plant growth. researchgate.net |

| Plant Growth Regulation | N-phenyl-N'-(2-nitrobenzoyl)thiourea | Excellent root elongation activity at 0.1 ppm. asianpubs.org |

Environmental Applications (e.g., Heavy Metal Separation)

The presence of sulfur and nitrogen atoms in the thiourea moiety makes it an effective chelating agent for heavy metal ions. researchgate.net This property is exploited in environmental applications, particularly for the removal of toxic heavy metals from water.

Thiourea derivatives can be functionalized onto solid supports, such as silica (B1680970) or polymers, to create adsorbents for heavy metal separation. researchgate.net These materials can selectively bind with heavy metal ions like mercury(II), lead(II), and cadmium(II), facilitating their removal from contaminated water sources. The mechanism of adsorption is often attributed to the formation of stable complexes between the heavy metal ions and the sulfur and nitrogen atoms of the thiourea group. researchgate.net

While specific studies on the use of N-(4-bromophenyl)-N'-phenylthiourea for heavy metal separation are not widely reported, research on similar compounds provides insight into its potential. For example, materials functionalized with thiourea groups have shown high adsorption capacities for various heavy metals. The efficiency of removal can be influenced by factors such as pH, contact time, and the concentration of the metal ions. researchgate.net

Table 2: Heavy Metal Adsorption by Thiourea-Functionalized Materials

| Adsorbent Type | Target Metal Ions | Key Findings |

| Thiourea-functionalized materials | Hg(II), Pb(II), Cd(II) | Effective removal through chelation with sulfur and nitrogen atoms. researchgate.net |

| Thiourea-modified composites | Various heavy metals | Adsorption capacity is influenced by pH and contact time. researchgate.net |

Development of Chemosensors

Thiourea derivatives are widely used in the development of chemosensors for the detection of anions and cations. nih.gov The N-H protons in the thiourea group can act as hydrogen bond donors, allowing for interaction with anions, while the sulfur and nitrogen atoms can coordinate with metal cations. These interactions can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). nih.govnih.gov

Anion Sensing:

N-(4-bromophenyl)-N'-phenylthiourea contains the necessary structural features to act as an anion sensor. The two N-H protons can form hydrogen bonds with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). This binding event can perturb the electronic structure of the molecule, leading to a change in its absorption spectrum, which is observed as a color change. For instance, a colorimetric sensor based on a nitrophenyl thiourea derivative exhibited distinct color changes from colorless to yellow or yellowish upon the addition of sulfate, fluoride, and acetate ions. nih.gov

Cation Sensing:

Table 3: Chemosensor Applications of Thiourea Derivatives

| Sensor Type | Analyte | Principle of Detection |

| Colorimetric | Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding between N-H protons and the anion, causing a color change. nih.gov |

| Fluorescent | Cations (e.g., metal ions) | Coordination of the metal ion with sulfur and nitrogen atoms, leading to a change in fluorescence. |

Future Research Directions and Perspectives

Design of Novel Thiourea (B124793), N-(4-bromophenyl)-N'-phenyl- Derivatives with Tunable Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of N-(4-bromophenyl)-N'-phenyl-thiourea. The goal is to create a library of compounds with finely tuned electronic, steric, and physicochemical properties for specific applications. By strategically introducing various functional groups onto the phenyl rings, researchers can modulate characteristics such as solubility, lipophilicity, and hydrogen-bonding capabilities. biointerfaceresearch.commdpi.com

For instance, the introduction of electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -N(CH3)2) at different positions on the phenyl rings can significantly alter the acidity of the N-H protons and the electron density on the thiocarbonyl sulfur atom. biointerfaceresearch.com This, in turn, influences the molecule's ability to act as a hydrogen-bond donor or acceptor, which is crucial for its role in catalysis and molecular recognition. mdpi.com

Future synthetic strategies could focus on:

Systematic substitution: A systematic variation of substituents on both aryl rings to establish clear structure-activity relationships (SAR).

Introduction of heterocyclic moieties: Incorporating heterocyclic rings could introduce new coordination sites and potentially enhance biological activity. mdpi.com

Polymer-supported derivatives: Immobilizing the thiourea derivatives on solid supports could lead to the development of recyclable catalysts and sensors.

The following table provides hypothetical examples of derivatives and their potential property modifications:

| Derivative | Potential Property Modification | Potential Application |

| N-(4-bromo-2-nitrophenyl)-N'-phenyl-thiourea | Increased N-H acidity | Enhanced catalytic activity |

| N-(4-bromophenyl)-N'-(4-methoxyphenyl)-thiourea | Increased electron density on sulfur | Altered metal coordination |

| N-(4-bromophenyl)-N'-(pyridin-2-yl)-thiourea | Introduction of a metal binding site | Novel chemosensors |

Exploration of New Catalytic Systems and Methodologies

While thiourea derivatives are recognized as effective organocatalysts, the full catalytic potential of N-(4-bromophenyl)-N'-phenyl-thiourea remains to be explored. Future research should aim to identify and develop novel catalytic systems and methodologies that leverage the unique structural features of this compound. mdpi.com Investigations could focus on its application in a wider range of organic transformations beyond those traditionally catalyzed by thioureas.

Areas ripe for exploration include:

Asymmetric catalysis: The development of chiral derivatives of N-(4-bromophenyl)-N'-phenyl-thiourea for enantioselective reactions.

Tandem and cascade reactions: Designing catalytic systems where N-(4-bromophenyl)-N'-phenyl-thiourea or its derivatives can catalyze multiple steps in a single pot, improving reaction efficiency.

Cooperative catalysis: Investigating the synergistic effects of using N-(4-bromophenyl)-N'-phenyl-thiourea in combination with metal catalysts or other organocatalysts to achieve novel reactivity. nih.gov

Advanced Computational Modeling for Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in accelerating the design and discovery of new N-(4-bromophenyl)-N'-phenyl-thiourea derivatives with desired properties. nih.govmdpi.comrsc.org In silico studies can provide valuable insights into the structural, electronic, and energetic aspects of these molecules, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.net

Future computational work could focus on:

Predicting catalytic activity: Using DFT calculations to model transition states and reaction pathways to predict the catalytic efficiency of new derivatives in various reactions. sciensage.infoasianpubs.org

Simulating molecular recognition: Modeling the non-covalent interactions between N-(4-bromophenyl)-N'-phenyl-thiourea derivatives and specific analytes to predict their binding affinities and selectivities as molecular sensors.

Virtual screening: Employing computational screening techniques to rapidly evaluate large virtual libraries of derivatives for their potential in specific applications, such as enzyme inhibition. ijpsjournal.com

The table below illustrates the types of parameters that can be calculated using DFT and their relevance.

| Calculated Parameter | Relevance |

| HOMO-LUMO energy gap | Chemical reactivity and electronic transitions sciensage.info |

| N-H bond dissociation energy | Hydrogen bonding strength |

| Electrostatic potential maps | Sites for nucleophilic and electrophilic attack researchgate.net |

| Binding energies with substrates | Catalyst and sensor efficacy ijpsjournal.com |

Development of Highly Selective Molecular Recognition Systems

The ability of the thiourea moiety to form strong hydrogen bonds makes N-(4-bromophenyl)-N'-phenyl-thiourea an attractive scaffold for the development of highly selective molecular recognition systems. biu.ac.il Future research in this area should focus on designing derivatives that can selectively bind to specific anions, cations, or neutral molecules of environmental or biological importance. biu.ac.ilacs.org

Key research directions include:

Anion sensing: Designing receptors with pre-organized binding pockets that complement the size, shape, and charge of target anions like fluoride (B91410), acetate (B1210297), or phosphate (B84403).

Cation sensing: Incorporating chromophores or fluorophores into the molecular structure to create chemosensors that signal the presence of specific metal ions through a colorimetric or fluorescent response. biu.ac.ilresearchgate.net

Sensing of neutral molecules: Developing systems capable of recognizing and sensing neutral organic molecules, which is a more challenging but potentially rewarding area of research.

Deeper Understanding of In Vitro Biological Interaction Mechanisms

Thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. biointerfaceresearch.commdpi.comresearchgate.net A crucial future direction is to gain a deeper understanding of the specific in vitro biological interaction mechanisms of N-(4-bromophenyl)-N'-phenyl-thiourea and its novel derivatives at the molecular level. biointerfaceresearch.com

Future studies should aim to:

Identify molecular targets: Pinpoint the specific enzymes, receptors, or other biomolecules with which these compounds interact to exert their biological effects. researchgate.netresearchgate.net

Elucidate mechanisms of action: Investigate how the binding of these compounds to their molecular targets leads to the observed biological outcomes, for example, through enzyme inhibition or disruption of protein-protein interactions. mdpi.com

Structure-activity relationship (SAR) studies: Systematically modify the structure of N-(4-bromophenyl)-N'-phenyl-thiourea and evaluate the effects on biological activity to identify the key structural features responsible for their therapeutic potential. jppres.com

Investigating the inhibitory activity against various enzymes could be a promising starting point, as shown in the hypothetical data below:

| Enzyme | Potential IC50 (µM) for a Derivative | Therapeutic Area |

| Tyrosinase | 5.2 | Hyperpigmentation |

| Urease | 12.8 | H. pylori infection |

| Carbonic Anhydrase | 8.5 | Glaucoma, epilepsy |

| α-Glucosidase | 20.1 | Diabetes researchgate.net |

By pursuing these future research directions, the scientific community can continue to build upon the versatile platform of N-(4-bromophenyl)-N'-phenyl-thiourea, leading to the development of new technologies and therapies.

Q & A

Basic: What are the standard synthetic routes for N-(4-bromophenyl)-N'-phenylthiourea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting 4-bromophenyl isothiocyanate with aniline derivatives under controlled conditions. For example:

- Step 1: Prepare 4-bromophenyl isothiocyanate by treating 4-bromoaniline with thiophosgene in anhydrous dichloromethane at 0–5°C for 2 hours .

- Step 2: Add aniline dropwise to the isothiocyanate solution in acetone, stirring at room temperature for 1.5–2 hours. Acidic work-up (pH 4) precipitates the product, which is recrystallized from methanol/dichloromethane (yield: 85–90%) .

Critical Factors: - Solvent Polarity: Acetone enhances nucleophilic attack due to its aprotic nature.

- Temperature: Room temperature avoids side reactions (e.g., thiourea decomposition).

Reference:

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this thiourea derivative?

Methodological Answer:

- FT-IR: Confirm C=S (1399–1400 cm⁻¹) and N-H (3000–3100 cm⁻¹) stretches. Disappearance of isothiocyanate peaks (~2050 cm⁻¹) confirms reaction completion .

- NMR: ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and NH protons (δ 9.5–10.5 ppm). ¹³C NMR identifies thiocarbonyl (C=S, δ ~180 ppm) .

- X-ray Crystallography: Resolves intramolecular H-bonding (N-H⋯S) and planarity between thiourea and aryl groups. SHELX software (e.g., SHELXL) refines bond lengths/angles .

Data Example:

| Parameter | Value (Å/°) |

|---|---|

| C=S Bond Length | 1.68 Å |

| N-H⋯S Distance | 2.12 Å |

| Reference: | |

Advanced: How can substitution kinetics with bio-relevant nucleophiles be analyzed for palladium(II) complexes of this thiourea?

Methodological Answer:

- Experimental Design:

- Kinetic Analysis:

Advanced: What crystallographic challenges arise in resolving the structure of chiral N-(4-bromophenyl)thiourea derivatives?

Methodological Answer:

- Chirality Handling: Use enantiopure precursors (e.g., 1(S)-1-phenylethylamine) to avoid racemization. Index morphologies using Bravais-Friedel-Donnay-Harker (BFDH) models to predict crystal growth .

- Software Tools: SHELXD (for phase problem solution) and Olex2 (for visualization). For twinned crystals, refine using the HKLF5 format in SHELXL .

Case Study: - Chiral thioureas (X = Br) show monoclinic P2₁ space groups. Hydrogen-bonded dimers (N-H⋯S) stabilize the lattice .

Reference:

Advanced: How do electron-withdrawing substituents (e.g., Br) modulate optical properties in thiourea derivatives?

Methodological Answer:

- UV-Vis/PL Spectroscopy: Compare absorption/emission spectra of derivatives (X = Cl, Br, NO₂). Bromine’s inductive effect redshifts absorption (λ_max increases by ~15 nm vs. Cl) .

- Computational Validation: Use TD-DFT (CAM-B3LYP/def2-TZVP) to correlate experimental λ_max with HOMO-LUMO gaps. Bromine reduces Egap by 0.3 eV .

Data Example:

| X | λ_max (nm) | Egap (eV) |

|---|---|---|

| Cl | 320 | 3.87 |

| Br | 335 | 3.54 |

| Reference: |

Advanced: How can cyclic voltammetry (CV) elucidate redox behavior in N-(4-bromophenyl)thiourea derivatives?

Methodological Answer:

- Experimental Setup: Use a glassy carbon electrode in 0.1 M TBAP/CH₃CN. Scan at 100 mV/s between −1.5 V to +1.5 V vs. Ag/AgCl .

- Peak Analysis:

- Reduction: Thiocarbonyl (C=S) to thiolate (C-S⁻) at −0.8 V.

- Oxidation: Aryl bromine participates in coupled electron-proton transfer at +1.2 V.

Validation: Compare with DFT-calculated redox potentials (e.g., M062X/6-311+G(d,p)) .

Reference:

Data Contradiction: How to resolve discrepancies in reported C=S bond lengths across structural studies?

Methodological Answer:

- Root Cause: Variations arise from crystallization solvents (polar vs. nonpolar) and intermolecular H-bonding.

- Mitigation:

Method Validation: What protocols ensure reliable structure validation in crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.